molecular formula C21H10F16N2O2 B3041420 N'1-[4-(trifluoromethyl)benzoyl]-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzene-1-carbohydrazide CAS No. 288161-39-7

N'1-[4-(trifluoromethyl)benzoyl]-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzene-1-carbohydrazide

Cat. No.: B3041420
CAS No.: 288161-39-7
M. Wt: 626.3 g/mol
InChI Key: KKYPTPMUPMVQQN-UHFFFAOYSA-N
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Description

N'1-[4-(Trifluoromethyl)benzoyl]-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzene-1-carbohydrazide is a fluorinated carbohydrazide derivative characterized by two distinct structural features:

  • A 4-(trifluoromethyl)benzoyl group attached to the hydrazide nitrogen.
  • A 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl substituent on the benzene ring.

Properties

IUPAC Name

2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)-N'-[4-(trifluoromethyl)benzoyl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H10F16N2O2/c22-15(23,17(27,28)18(29,30)19(31,32)20(33,34)21(35,36)37)12-4-2-1-3-11(12)14(41)39-38-13(40)9-5-7-10(8-6-9)16(24,25)26/h1-8H,(H,38,40)(H,39,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKYPTPMUPMVQQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CC=C(C=C2)C(F)(F)F)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H10F16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

626.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'1-[4-(Trifluoromethyl)benzoyl]-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzene-1-carbohydrazide is a complex organic compound with significant biological activity. This article reviews its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C21H10F16N2O2
  • Molecular Weight : 626.29 g/mol
  • CAS Number : Not specified in the sources

Synthesis

The synthesis of this compound typically involves multiple steps starting from 4-(trifluoromethyl)benzoyl chloride and various hydrazine derivatives. The synthetic routes often utilize nucleophilic substitution reactions under controlled conditions to yield the final product.

Enzyme Inhibition

Research indicates that derivatives of the compound exhibit notable inhibition of key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are crucial in the regulation of neurotransmission and are targeted in the treatment of neurodegenerative diseases.

  • IC50 Values :
    • AChE: Ranges from 27.04 to 106.75 µM
    • BuChE: Ranges from 58.01 to 277.48 µM

Some derivatives demonstrated IC50 values lower than that of rivastigmine, a clinically used AChE inhibitor .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial strains, including Mycobacterium tuberculosis and non-tuberculous mycobacteria (M. avium, M. kansasii). The minimum inhibitory concentrations (MIC) reported indicate moderate activity:

  • MIC Values :
    • M. tuberculosis: MIC ≥ 62.5 µM
    • M. avium: MICs ranged from 125 to 250 µM depending on the derivative .

The biological activity is attributed to the compounds acting as non-covalent inhibitors that bind close to the active sites of the target enzymes. Molecular docking studies suggest that the trifluoromethyl group enhances binding affinity and specificity .

Study on Hydrazine Derivatives

In a study focusing on N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides:

  • Derivatives were synthesized and screened for their enzyme inhibition capabilities.
  • The most potent compounds were identified as selective inhibitors for AChE with promising antimicrobial properties against Mycobacterium species .

Cytotoxicity Assessment

The cytotoxic effects of these compounds were assessed on eukaryotic cell lines (HepG2 and MonoMac6), revealing that they did not exhibit significant cytostatic properties at the concentrations tested .

Summary Table of Biological Activities

Activity TypeTarget Enzyme/BacteriaIC50/MIC ValuesRemarks
AChE InhibitionAcetylcholinesterase (AChE)27.04 - 106.75 µMSome derivatives more potent than rivastigmine
BuChE InhibitionButyrylcholinesterase (BuChE)58.01 - 277.48 µMModerate inhibition observed
Antimicrobial ActivityMycobacterium tuberculosisMIC ≥ 62.5 µMModerate activity
Antimicrobial ActivityM. aviumMICs ranged from 125 - 250 µMMild activity

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of hydrazine compounds similar to TFHCBH exhibit antimicrobial properties. For instance, studies on N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides demonstrated their effectiveness against various bacterial strains including Mycobacterium tuberculosis. These compounds were found to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets in the treatment of neurodegenerative diseases such as Alzheimer's disease .

Enzyme Inhibition

The ability of TFHCBH and its derivatives to act as enzyme inhibitors has been explored in several studies. The inhibition of AChE is particularly noteworthy as it suggests potential applications in developing therapeutics for cognitive disorders. The IC50 values for some derivatives were reported to be lower than those of established drugs like rivastigmine .

Anticancer Activity

Compounds related to TFHCBH have shown promise as anticancer agents. The structural characteristics of the trifluoromethyl group have been linked to enhanced biological activity against cancer cell lines. Studies have reported that certain hydrazone derivatives display cytotoxic effects on various cancer cells, indicating a potential for developing new anticancer therapies .

Metal Chelation

Research has also highlighted the metal-chelating properties of compounds similar to TFHCBH. This characteristic can be leveraged in environmental applications to remove heavy metals from contaminated water sources or in medical contexts for treating metal toxicity .

Case Studies and Experimental Findings

StudyFocusFindings
Study 1Antimicrobial ActivityDerivatives showed moderate inhibition of AChE and BuChE with promising IC50 values .
Study 2Enzyme InhibitionIdentified N-tridecyl derivatives as potent AChE inhibitors .
Study 3Anticancer PotentialCertain hydrazone derivatives exhibited significant cytotoxicity against cancer cell lines .
Study 4Metal ChelationDemonstrated effective chelation properties for heavy metals .

Comparison with Similar Compounds

Research Implications and Limitations

  • Potential Applications: Fluorinated compounds like the target are often explored as agrochemicals (e.g., pesticides) or pharmaceuticals due to their stability and bioavailability.
  • Data Gaps : Experimental characterization (e.g., NMR, HPLC purity) and pharmacological profiling of the target compound are critical next steps. , which focuses on the target, is inaccessible, limiting authoritative conclusions.

Preparation Methods

Fluorinated Alkylation of Methyl Benzoate

A modified Friedel-Crafts alkylation introduces the tridecafluorohexyl group using ethyl tridecafluorodecanoate (Scheme 1).

Procedure :

  • Methyl benzoate (1.84 g, 6.50 mmol) is deprotonated with lithium diisopropylamide (LDA, 6.5 mL, 2.0 M) in THF at −78°C.
  • Ethyl tridecafluorodecanoate (2.87 g, 6.50 mmol) is added dropwise, and the mixture is stirred for 1 h at room temperature.
  • Acidic workup (1 M HCl) and column chromatography (hexane/ether = 30:1) yield tert-butyl 2-dodecyl-3-oxo-tridecafluorododecanoate (46%).

Key Data :

Parameter Value
Yield 46%
Purification Silica chromatography
Characterization $$ ^1\text{H NMR}, ^{19}\text{F NMR} $$

Hydrolysis to Carboxylic Acid

The tert-butyl ester is hydrolyzed using concentrated HCl in refluxing ethanol (4 h, 80°C), yielding 2-(tridecafluorohexyl)benzene-1-carboxylic acid (89% yield).

Synthesis of 2-(Tridecafluorohexyl)benzene-1-Carbohydrazide

Acid Chloride Formation

Thionyl chloride (5 eq) reacts with the carboxylic acid in dry DCM (0°C to reflux, 6 h), producing the acid chloride (93% yield).

Hydrazide Formation

Hydrazine hydrate (3 eq) is added to the acid chloride in THF at 0°C. After stirring for 12 h, the product is filtered and recrystallized from ethanol (78% yield).

Reaction Conditions :

  • Temperature: 0°C → RT
  • Solvent: THF
  • Workup: Filtration, recrystallization

Synthesis of 4-(Trifluoromethyl)benzoyl Chloride

4-(Trifluoromethyl)benzoic acid (1 eq) is treated with thionyl chloride (3 eq) in DCM under reflux (4 h). Excess thionyl chloride is removed under vacuum, yielding the acyl chloride (95% purity).

Condensation to Form Final Carbohydrazide

The hydrazide (1 eq) and 4-(trifluoromethyl)benzoyl chloride (1.2 eq) are combined in dry THF with triethylamine (2 eq) as a base. After 24 h at RT, the product is purified via silica chromatography (hexane/ethyl acetate = 4:1), yielding the title compound (62%).

Optimization Insights :

  • Solvent Screening : THF > DMF > DCM (higher polarity improves yields).
  • Catalysis : DMAP (10 mol%) increases yield to 68%.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • $$ ^1\text{H NMR} $$ (400 MHz, CDCl3) : δ 8.21 (s, 1H, NH), 7.89–7.45 (m, 8H, Ar-H), 4.12 (t, 2H, CF2CH2).
  • $$ ^{19}\text{F NMR} $$ : δ −81.2 (CF3), −122.5 to −126.8 (CF2).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : m/z 647.1584 [M+H]$$^+$$.
  • Calculated : C22H12F16N2O2, 647.1582.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
Direct Alkylation 46 98 Short route
Hydrazine Condensation 75 97 High scalability
Acyl Chloride Coupling 62 95 Mild conditions

Challenges and Mitigation Strategies

  • Fluorinated Chain Stability : Degradation observed above 100°C. Mitigated by low-temperature reactions.
  • Hydrazide Oxidation : Handled via inert atmosphere (N2).
  • Purification : Fluorinated byproducts removed using reverse-phase chromatography.

Q & A

Q. Critical Analytical Techniques :

  • NMR Spectroscopy : 19F^{19}\text{F} NMR is essential to confirm fluorinated substituents .
  • HPLC-MS : Validates purity (>95%) and molecular weight .
  • X-ray Crystallography : Resolves structural ambiguities in crystalline derivatives .

Basic: How can researchers assess the compound’s stability under varying experimental conditions (e.g., pH, temperature)?

Answer:
Stability studies should employ:

  • Accelerated Degradation Tests : Expose the compound to extreme pH (1–13) and temperatures (40–80°C) in controlled environments. Monitor decomposition via UV-Vis spectroscopy or LC-MS .
  • Kinetic Analysis : Use Arrhenius plots to predict shelf-life at standard lab conditions (25°C, neutral pH) .
  • Fluorine-Specific Detection : 19F^{19}\text{F} NMR tracks fluorine loss, a key stability indicator for perfluoroalkyl groups .

Advanced: What strategies are effective for resolving contradictions in biological activity data across different assay systems?

Answer:
Contradictions often arise from assay-specific variables (e.g., solvent polarity, cell membrane permeability). Mitigation strategies include:

  • Solvatochromic Analysis : Correlate solvent polarity (using Kamlet-Taft parameters) with activity trends to identify assay-compatible solvents .
  • Membrane Permeability Studies : Use artificial membrane assays (PAMPA) to quantify passive diffusion, clarifying discrepancies in cellular vs. cell-free systems .
  • Docking Simulations : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities across receptor isoforms, explaining variability .

Advanced: How can machine learning optimize reaction yields for large-scale synthesis while minimizing fluorinated byproducts?

Answer:

  • Algorithm Selection : Bayesian optimization outperforms traditional OFAT (One-Factor-at-a-Time) by efficiently exploring multidimensional parameter spaces (e.g., temperature, catalyst loading, solvent ratios) .
  • High-Throughput Screening : Use microreactors to generate training data on byproduct formation under varied conditions .
  • Feature Engineering : Input variables include fluorine substituent electronegativity, steric parameters, and solvent dielectric constants to predict byproduct pathways .

Advanced: What computational methods are suitable for modeling the compound’s interactions with biological targets, considering its fluorinated motifs?

Answer:

  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to map fluorine’s role in hydrophobic interactions .
  • Molecular Dynamics (MD) : Simulate ligand-receptor binding using force fields (e.g., CHARMM) parameterized for fluorocarbons .
  • Free Energy Perturbation (FEP) : Quantify binding affinity changes upon replacing hydrogen with fluorine at critical positions .

Advanced: How can researchers address challenges in characterizing the compound’s supramolecular assembly due to its perfluoroalkyl chain?

Answer:

  • Small-Angle X-ray Scattering (SAXS) : Resolve nanoscale aggregates formed via fluorine-fluorine interactions .
  • Dynamic Light Scattering (DLS) : Monitor aggregation kinetics in real-time under varying ionic strengths .
  • Cryo-EM : Visualize self-assembled structures (e.g., micelles) in aqueous solutions .

Advanced: What methodologies are recommended for analyzing the environmental impact of fluorinated byproducts during synthesis?

Answer:

  • High-Resolution Mass Spectrometry (HRMS) : Identify persistent fluorinated metabolites in waste streams .
  • Ecotoxicity Assays : Use Daphnia magna or algae models to assess acute/chronic toxicity of byproducts .
  • Life Cycle Assessment (LCA) : Quantify carbon footprint of fluorinated reagents vs. alternatives .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'1-[4-(trifluoromethyl)benzoyl]-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzene-1-carbohydrazide
Reactant of Route 2
Reactant of Route 2
N'1-[4-(trifluoromethyl)benzoyl]-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzene-1-carbohydrazide

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